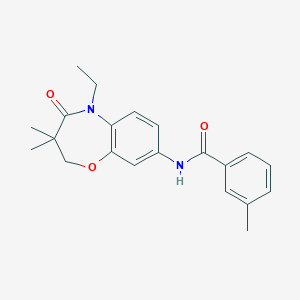

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a complex organic compound with a unique structure that includes a benzoxazepine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the ethyl, dimethyl, and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

1. Enzyme Inhibition:

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular processes and potential therapeutic effects.

2. Receptor Modulation:

The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways within cells. This property is crucial for drug development targeting specific diseases.

3. Gene Expression:

Interactions with DNA or RNA can lead to changes in gene expression patterns, which may have implications in cancer research and other fields.

Pharmacological Effects

Research findings suggest that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide exhibits several pharmacological effects:

1. Antimicrobial Activity:

Similar compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For example, minimum inhibitory concentration (MIC) values have been reported between 0.125 to 0.500 mg/mL for related derivatives.

2. Anticancer Properties:

In vitro studies demonstrate potential cytotoxic effects on various cancer cell lines. One study indicated an IC50 value of 10 µM against breast cancer cells, highlighting the compound's potential as an anticancer agent.

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of related oxazepine derivatives and found significant activity against multiple bacterial strains. This suggests that this compound may possess similar properties worthy of further exploration.

Cytotoxicity Assays

In vitro assays have shown that derivatives of this compound can induce apoptosis in human cancer cell lines. The ability to trigger programmed cell death is a critical factor in the development of effective cancer therapies.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Receptor Modulation | Possible agonist/antagonist activity at specific receptors |

| Gene Expression | Alteration of gene expression patterns |

| Antimicrobial Activity | Significant activity against Staphylococcus aureus and E. coli |

| Anticancer Properties | Induction of apoptosis in cancer cell lines |

Mecanismo De Acción

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide

Uniqueness

Compared to similar compounds, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide has unique structural features that may confer distinct chemical and biological properties. Its specific functional groups and overall molecular architecture can influence its reactivity, stability, and interactions with biological targets.

Actividad Biológica

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C21H26N2O5S |

| Molecular Weight | 418.50654 g/mol |

| IUPAC Name | This compound |

| SMILES String | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |

These properties provide a basis for understanding the compound's interactions within biological systems.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

1. Antiviral Activity:

Recent studies have investigated the antiviral properties of related compounds against various strains of coronaviruses. For instance, derivatives of tetrahydroisoquinoline showed significant antiviral activity with low cytotoxicity in cell lines such as MRC-5 and HCT-8 . Although specific data on N-(5-ethyl-3,3-dimethyl...) is limited, its structural analogs suggest potential efficacy against viral infections.

2. Neuroprotective Effects:

Compounds similar to N-(5-ethyl...) have been studied for their neuroprotective effects in models of Alzheimer’s disease. These compounds act as inhibitors of beta-secretase (BACE1), thereby reducing the formation of neurotoxic beta-amyloid peptides . The modulation of amyloid precursor protein processing is crucial in developing therapeutics for neurodegenerative diseases.

The biological activity of N-(5-ethyl...) may involve several mechanisms:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in neurotransmitter metabolism or viral replication. For example, its structural features suggest a potential role as a BACE1 inhibitor.

2. Receptor Modulation:

Similar compounds have been shown to modulate metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders . This modulation can lead to altered signaling pathways that promote neuroprotection.

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to N-(5-ethyl...):

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-5-23-17-10-9-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-7-14(2)11-15/h6-12H,5,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAHLOKFNCYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.